18:0/15-Hete-PE

Overview

Description

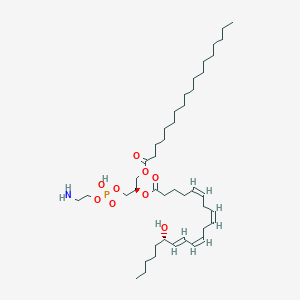

“18:0/15-Hete-PE” is also known as 1-Octadecanoyl-2-(15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine . It is a type of oxidized glycerophospholipid . The molecular formula of 18:0/15-Hete-PE is C43H78NO9P .

Synthesis Analysis

The synthesis of 18:0/15-Hete-PE involves the oxidation of 18:0a/20:4-PE using soybean lipoxygenase in a deoxycholate and borate buffer. The resulting hydroperoxides are then reduced to corresponding hydroxides by SnCl2 .Molecular Structure Analysis

The exact mass of 18:0/15-Hete-PE is 783.5414 and its molecular weight is 784.0545 . For more detailed structural information, please refer to the molecular file or KCF file provided in the KEGG COMPOUND database .Chemical Reactions Analysis

The initial product of the reaction involving 18:0/15-Hete-PE is extremely short-lived in cells. If not otherwise metabolized, it is rapidly reduced to 15(S)-HETE .Physical And Chemical Properties Analysis

The mass of 18:0/15-Hete-PE is 784.0561 dalton . For more detailed physical and chemical properties, please refer to the LIPID MAPS Structure Database .Scientific Research Applications

Asthma and Airway Inflammation

180/15-Hete-PE: plays a significant role in the pathophysiology of asthma, particularly in the context of airway inflammation. It is involved in the regulation of goblet cell differentiation in human airway epithelial cells (HAECs). The cytokine IL-13 , which is associated with type 2 inflammation, induces the expression of 15-lipoxygenase-1 (15LO1) in HAECs, leading to the generation of 15-HETE-PE. This lipid mediator is crucial for epithelial cell remodeling, which includes goblet cell hyperplasia and mucus hypersecretion, both hallmark features of asthma .

Epithelial Cell Remodeling

The generation of 15-HETE-PE by 15LO1 following IL-13 stimulation is a key event in epithelial cell remodeling. This process is essential for maintaining the integrity and function of the epithelial barrier. In asthma, the remodeling facilitated by 15-HETE-PE includes changes in cell differentiation and an increase in mucin production, which can lead to mucus overproduction and airway obstruction .

Mucin Secretion Regulation

15-HETE-PE is implicated in the regulation of mucin secretion in the airways. By influencing the expression of forkhead box proteins A3 (FOXA3) and A2 (FOXA2), it modulates the production of mucin 5AC, a major component of mucus. This regulation is particularly relevant in asthmatic conditions where mucus overproduction is a problem .

Inflammatory Response Modulation

Beyond its role in structural changes, 15-HETE-PE is also involved in modulating the inflammatory response. It can affect the production of periostin, a matricellular protein that plays a role in the inflammatory process. By modulating such inflammatory mediators, 15-HETE-PE can influence the overall inflammatory milieu within the airways .

Potential Therapeutic Target

Given its central role in several pathophysiological processes in asthma, 15-HETE-PE represents a potential therapeutic target. Pharmacological interventions that modulate the 15LO1 pathway and, consequently, the production of 15-HETE-PE, could offer new avenues for treating asthma and reducing symptoms related to mucus hypersecretion and airway inflammation .

Lipidomics Research

15-HETE-PE is also of interest in the field of lipidomics, which studies the structure, function, and dynamics of lipids in biological systems. As a lipid mediator, its analysis can provide insights into lipid signaling pathways and their alterations in diseases like asthma.

Cell Signaling Studies

The role of 15-HETE-PE in cell signaling is another area of research interest. It is part of complex signaling networks that regulate cellular functions such as differentiation, proliferation, and apoptosis. Understanding how 15-HETE-PE influences these processes can shed light on the mechanisms of disease progression and the identification of new biomarkers.

Biochemical Assays Development

Finally, 15-HETE-PE can be used in the development of biochemical assays to study enzyme activities, receptor-ligand interactions, and other biochemical processes. Such assays are valuable tools for both basic research and the development of diagnostic tests.

Mechanism of Action

Target of Action

The primary target of 18:0/15-Hete-PE is the enzyme 15-Lipoxygenase-1 (15LO1) . This enzyme catalyzes the conversion of polyunsaturated fatty acids (PUFAs) to their corresponding hydroperoxy derivatives . In human macrophages, 15LO1 generates specific phospholipid oxidation products crucial for orchestrating the nonimmunogenic removal of apoptotic cells and synthesizing precursor lipids required for the production of specialized pro-resolving mediators .

Mode of Action

18:0/15-Hete-PE is a product of the 15LO1 enzyme . The compound is generated when 15LO1 interacts with arachidonic acid . Both 15LO1 and 15-Hete-PE act as signaling molecules, interacting with phosphatidylethanolamine-binding protein 1 (PEBP1) to activate the ERK pathway . This results in the induction of interleukin (IL)-4 receptor α (IL-4Rα) downstream pathways .

Biochemical Pathways

The generation of 18:0/15-Hete-PE is part of the broader biochemical pathway involving the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE) by 15LO1 . This pathway is involved in various inflammatory diseases . The activation of the ERK pathway by 15-Hete-PE leads to the induction of IL-4Rα downstream pathways , which play a significant role in immune responses.

Pharmacokinetics

It is known that the compound is generated in vitro when human airway epithelial cells (haecs) are exposed to il-13 for 7 days . The generation of 15-Hete-PE persists even after the removal of IL-13 , suggesting that the compound may have a relatively long half-life in the body.

Result of Action

The action of 18:0/15-Hete-PE leads to several molecular and cellular effects. For instance, it has been shown to regulate goblet cell differentiation and mucin secretion in HAECs . This is particularly relevant in the context of asthma, where goblet cell hyperplasia and mucus hypersecretion are common features .

Action Environment

The action of 18:0/15-Hete-PE can be influenced by various environmental factors. For example, the presence of type-2 inflammation can enhance the effects of 15-Hete-PE on goblet cell differentiation and mucin secretion . Moreover, the compound’s action is also dependent on the presence of IL-13 , suggesting that its efficacy and stability may vary depending on the cytokine environment.

properties

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78NO9P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(46)50-38-41(39-52-54(48,49)51-37-36-44)53-43(47)35-31-27-24-21-18-15-16-19-22-25-29-33-40(45)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,45H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSHQSNRXGUFHT-AQLFUWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2927183.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927184.png)

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)

![3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2927186.png)

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)

![2-[(4-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2927190.png)

![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)

![8-fluoro-2-(6-methoxy-1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2927205.png)